Boc-L-2-Carbamoylphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPVOXUPJFIODB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Boc-L-2-Carbamoylphenylalanine

An In-depth Technical Guide to the Structure of Boc-L-2-Carbamoylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide science. Its structure is distinguished by three core features: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the L-configuration at the alpha-carbon, and a unique 2-carbamoylphenyl side chain. This guide provides a detailed examination of this molecular architecture, explaining how each component contributes to its chemical properties and utility as a building block for advanced therapeutics. We will dissect its physicochemical characteristics, the rationale behind its design, methods for its structural verification via spectroscopy, and its application in the synthesis of novel peptides and drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure. This compound is a derivative of the natural amino acid L-phenylalanine, incorporating specific modifications to enhance its utility in chemical synthesis and to introduce novel functionalities.

Core Structural Components

The molecule's systematic name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid.[1] Its structure can be deconstructed into four key regions:

-

The α-Amino Acid Backbone: The central chiral carbon (Cα) is bonded to a hydrogen atom, a carboxylic acid group (-COOH), an N-protected amino group, and the side chain.

-

The L-Stereocenter: The "L" designation refers to the specific stereoisomer at the α-carbon, which is the configuration predominantly found in natural proteins and is often crucial for biological recognition.

-

The N-α-Boc Protecting Group: The amino group is protected with a tert-butyloxycarbonyl (Boc) group. This bulky, acid-labile group is fundamental to its application in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide coupling.[1][][3]

-

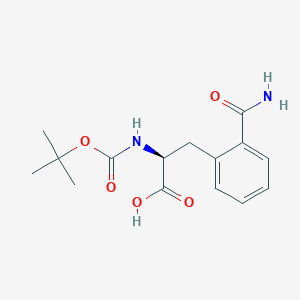

The 2-Carbamoylphenyl Side Chain: This is the defining feature that distinguishes it from standard phenylalanine. A carbamoyl group (-CONH₂) is attached at the ortho (position 2) of the phenyl ring. This addition introduces a hydrogen-bond donor and acceptor site, significantly altering the steric and electronic properties of the side chain compared to the unsubstituted phenyl group of phenylalanine.

Caption: 2D structure of this compound with key functional groups highlighted.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 959573-27-4 | [1] |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Appearance | Almost white powder | [1] |

| Melting Point | 161 - 165 °C | [1] |

| Optical Rotation | [α]²⁵D = -41 ± 1° (c=1 in C₂H₅OH) | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Rationale and Significance of Structural Features

The specific design of this compound is not arbitrary; each component serves a distinct purpose, making it a valuable tool for chemists.

-

The Boc Group: A Cornerstone of Peptide Synthesis: The Boc group is a well-established protecting group in solid-phase peptide synthesis (SPPS).[3] Its primary function is to render the N-terminal amine unreactive during the formation of a peptide bond with the next amino acid in the sequence. Its key advantage is its stability in basic and nucleophilic conditions, yet it can be cleanly and efficiently removed using moderately strong acids, such as trifluoroacetic acid (TFA).[3] This orthogonal deprotection strategy is fundamental to the stepwise construction of complex peptides.

-

The 2-Carbamoylphenyl Side Chain: Introducing Novel Interactions: The introduction of a carbamoyl group at the ortho position of the phenyl ring is a strategic modification. It imparts functionalities not present in the 20 proteinogenic amino acids:

-

Hydrogen Bonding: The -CONH₂ group can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen), enabling specific and potentially stronger interactions with biological targets like enzymes or receptors.

-

Conformational Constraint: The bulky carbamoyl group at the ortho position can restrict the rotation of the phenyl ring, locking the side chain into a more defined conformation. This can be advantageous in drug design for optimizing the fit within a protein's binding pocket.

-

Bioisostere: It can serve as a bioisostere for other functional groups, mimicking their spatial and electronic properties to modulate biological activity.

-

Structural Verification: A Self-Validating System

The identity, purity, and structural integrity of this compound are confirmed using a suite of spectroscopic techniques. This multi-faceted analysis provides a self-validating system, ensuring the material meets the rigorous standards required for research and development.

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on the known values for its constituent functional groups and similar molecules like Boc-L-phenylalanine.[4][5]

| Technique | Functional Group | Expected Chemical Shift / Signal |

| ¹H NMR | Boc (t-butyl) | ~1.4 ppm (singlet, 9H) |

| α-H | ~4.3-4.6 ppm (multiplet, 1H) | |

| β-CH₂ | ~3.0-3.3 ppm (multiplets, 2H) | |

| Aromatic C-H | ~7.2-7.8 ppm (multiplets, 4H) | |

| Carbamoyl -NH₂ | ~7.5-8.0 ppm (broad singlets, 2H) | |

| Carboxylic -OH | ~10-12 ppm (broad singlet, 1H) | |

| Amide N-H | ~5.0-5.5 ppm (doublet, 1H) | |

| ¹³C NMR | Boc (quaternary C) | ~80 ppm |

| Boc (-CH₃) | ~28 ppm | |

| α-C | ~55 ppm | |

| β-C | ~37 ppm | |

| Aromatic C | ~125-140 ppm | |

| Carboxyl C=O | ~175 ppm | |

| Boc C=O | ~155 ppm | |

| Carbamoyl C=O | ~168 ppm | |

| Mass Spec. | [M+H]⁺ | 309.1445 m/z |

| [M+Na]⁺ | 331.1264 m/z | |

| IR Spec. | N-H (amide/carbamoyl) | ~3200-3400 cm⁻¹ |

| C-H (aliphatic/aromatic) | ~2850-3100 cm⁻¹ | |

| C=O (all carbonyls) | ~1650-1750 cm⁻¹ (broad) |

Synthesis Methodology

The synthesis of this compound typically follows a standard procedure for the N-protection of amino acids. The most common and efficient method involves the reaction of the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Experimental Protocol: N-tert-butoxycarbonylation

This protocol is a representative method adapted from established procedures for similar amino acids.[6][7]

-

Dissolution: The starting material, L-2-Carbamoylphenylalanine, is dissolved in an appropriate aqueous solvent mixture, such as aqueous dioxane or tert-butyl alcohol, containing a base like sodium hydroxide or triethylamine.[6] The base deprotonates the amino group, rendering it nucleophilic.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.1 molar equivalents, is added to the stirred solution. The reaction is often performed at room temperature.

-

Reaction Monitoring: The reaction is stirred for several hours (typically overnight) to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amino acid.

-

Workup & Acidification: Once complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like ether to remove unreacted (Boc)₂O and byproducts. The aqueous layer is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using a suitable acid like potassium hydrogen sulfate or citric acid.[6] This step protonates the carboxylic acid, causing the product to precipitate or become extractable.

-

Extraction & Purification: The acidified mixture is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Isolation: The solvent is removed via rotary evaporation to yield the crude product, which can be further purified by crystallization to afford pure this compound as a white solid.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a highly valuable building block in pharmaceutical research.

-

Peptide and Peptidomimetic Synthesis: Its primary application is as a key component in the synthesis of peptides and peptidomimetics.[1] By incorporating this non-canonical amino acid, researchers can create novel peptide sequences with enhanced properties, such as increased stability against enzymatic degradation, improved target affinity, or altered biological activity.

-

Development of Inhibitors and Modulators: The 2-carbamoylphenyl side chain provides an additional handle for molecular recognition. This allows for the design of potent and selective inhibitors or modulators for various disease targets.[1] Its ability to form specific hydrogen bonds can be exploited to achieve high-affinity binding in enzyme active sites or receptor pockets.

-

Bioconjugation: The protected amino acid can be used in bioconjugation processes, where it might serve as part of a linker system to attach drugs to biomolecules like antibodies, creating targeted therapies.[1]

Conclusion

This compound is a sophisticated chemical tool whose structure is purposefully designed for modern drug discovery and peptide chemistry. The strategic combination of an acid-labile Boc protecting group, a biologically relevant L-stereocenter, and a functionally unique 2-carbamoylphenyl side chain provides researchers with a versatile building block. A comprehensive understanding of its molecular architecture, physicochemical properties, and synthetic methodologies is paramount for its effective application in creating the next generation of targeted therapeutics.

References

-

N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. [Link]

-

Boc-L-amino Acids for Peptide Synthesis. AAPPTec. [Link]

-

tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. ResearchGate. [Link]

Sources

Boc-L-2-Carbamoylphenylalanine CAS number and properties

An In-Depth Technical Guide to Boc-L-2-Carbamoylphenylalanine: Properties, Applications, and Protocols for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 959573-27-4), a specialized amino acid derivative crucial for advancements in medicinal chemistry and peptide synthesis. The document elucidates the compound's core physicochemical properties, explores its strategic applications in drug discovery, and furnishes detailed experimental protocols for its handling and utilization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical data to serve as an authoritative resource for incorporating this versatile building block into sophisticated research and development projects.

Introduction: The Strategic Value of a Modified Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids serve as indispensable tools for creating novel therapeutics with enhanced efficacy, stability, and target specificity. This compound is a prime example of such a molecule, ingeniously designed to overcome challenges in peptide synthesis and drug design.

The structure features two key modifications to the L-phenylalanine backbone:

-

The tert-butyloxycarbonyl (Boc) Protecting Group: Attached to the alpha-amino group, the Boc moiety is a cornerstone of peptide chemistry. It sterically hinders the amine, preventing unwanted side reactions during peptide coupling. Its key advantage lies in its stability under a wide range of conditions while being readily removable with mild acids like trifluoroacetic acid (TFA), making it ideal for stepwise solid-phase peptide synthesis (SPPS).[1][2]

-

The 2-Carbamoyl Moiety: The introduction of a carbamoyl group (-CONH₂) onto the phenyl ring at the ortho position is a strategic functionalization. This group can act as a hydrogen bond donor and acceptor, enabling enhanced interactions with biological targets such as enzyme active sites or protein-protein interfaces.[3] This modification transforms the otherwise nonpolar phenylalanine side chain, allowing for new avenues in designing molecules with improved binding affinity and specificity.

The combination of these features makes this compound a valuable building block for synthesizing complex peptides and peptidomimetics, particularly in the development of targeted drug delivery systems and novel therapeutic agents.[3]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 959573-27-4 | [3][4] |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [3][4] |

| Molecular Weight | 308.33 g/mol | [3][4] |

| Appearance | Almost white powder | [3] |

| Melting Point | 161 - 165 °C | [3] |

| Optical Rotation | [α]²⁵/D = -41 ± 1° (c=1 in C₂H₅OH) | [3] |

| Purity | ≥ 99% (Assay by titration on dried basis) | [3] |

| Synonym(s) | Boc-(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid | [3] |

| Storage Conditions | Store at 0 - 8 °C; Long-term at -20°C | [3][4] |

Applications in Research and Drug Development

The unique structural attributes of this compound lend it to several high-value applications in the pharmaceutical and biochemical fields.

Foundational Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS).[1][3] The Boc protecting group dictates the synthetic strategy, allowing for its controlled incorporation into a growing peptide chain. Its unique side chain enables the creation of peptides with modified conformations and novel binding properties, which is crucial for developing peptides that can disrupt protein-protein interactions or act as enzyme inhibitors.[3]

Drug Design and Medicinal Chemistry

Medicinal chemists utilize this compound to design and synthesize novel small-molecule drugs and peptidomimetics.[3] The carbamoyl group can be used to:

-

Enhance Target Binding: By forming specific hydrogen bonds with a biological target, it can significantly increase the potency and selectivity of a drug candidate.

-

Improve Pharmacokinetic Properties: The modification can influence solubility and metabolic stability, key factors in a drug's overall performance in a biological system.[]

-

Serve as a Synthetic Handle: The functional group provides a site for further chemical modification, allowing for the creation of diverse compound libraries for screening.

Its utility has been noted in the development of inhibitors and modulators for various diseases, where precise molecular interactions are paramount.[3]

Bioconjugation and Targeted Therapies

The compound can be incorporated into peptides or linkers used in bioconjugation processes.[3][] This involves attaching a potent drug molecule to a larger biomolecule, such as an antibody, to create an Antibody-Drug Conjugate (ADC). In this context, peptides containing 2-carbamoylphenylalanine can serve as part of a sophisticated linker system, ensuring the stability of the conjugate in circulation and its controlled release at the target site, a cornerstone of targeted cancer therapy.[3]

Experimental Protocols and Workflows

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is the first principle. While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from structurally similar Boc-protected amino acids provide authoritative guidance.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid creating dust.[6][7]

-

Storage: Keep the container tightly closed and store in a dry, cool place as recommended (0 - 8 °C for short-term, -20°C for long-term).[3][4] This prevents degradation from moisture and heat.

-

Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the product to enter drains.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could compromise the Boc group or other parts of the molecule.[6][8]

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the established principles of Boc-SPPS. This workflow is a self-validating system, where the successful completion of each cycle (deprotection and coupling) is typically confirmed with a colorimetric test (e.g., Kaiser test) before proceeding.

Below is a diagram illustrating the core logical steps of a single coupling cycle.

Caption: Workflow for one cycle of Boc-SPPS.

Step-by-Step Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) to which the first amino acid is already attached.

-

Deprotection:

-

Swell the resin in dichloromethane (DCM).

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 20-30 minutes to remove the N-terminal Boc group.[1] This step exposes the free amine for the next coupling reaction.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralize the protonated N-terminus by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA) in DCM or N-methyl-2-pyrrolidone (NMP).[1]

-

Wash again with DCM and DMF to prepare for coupling.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading) in a suitable solvent like DMF or NMP.

-

Add an activating agent, such as HBTU or HATU, along with a base like DIPEA.[1] Allow the activation to proceed for a few minutes. This process converts the carboxylic acid into a more reactive ester.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to go to completion.

-

-

Post-Coupling Wash:

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Confirmation (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) confirms that the coupling was successful and all free amines have reacted.

-

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool for molecular design. Its unique combination of a reliably cleavable protecting group and a functionalized side chain provides researchers with a powerful building block to construct novel peptides and therapeutic agents with enhanced biological activity. As the demand for more sophisticated and targeted drugs grows, the role of such specialized derivatives in advancing pharmaceutical science will undoubtedly continue to expand, paving the way for innovative treatments in oncology, metabolic disorders, and beyond.[3][9]

References

-

Boc-L-phenylalanine | CAS#:13734-34-4. Chemsrc. [Link]

-

Boc-L-2-Methylphenylalanine. PubChem - NIH. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

-

Synthesis of Boc-phenylalanine. PrepChem.com. [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

-

The Role of Boc-L-2-Chlorophenylalanine in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Boc-L-2-Carbamoylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-L-2-Carbamoylphenylalanine, a valuable unnatural amino acid derivative with significant applications in peptide synthesis and drug discovery. Recognizing the limited direct synthetic routes available in the literature, this guide presents two well-reasoned, field-proven synthetic pathways starting from commercially available precursors: L-2-Nitrophenylalanine and L-2-Cyanophenylalanine. Each proposed route is detailed with step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility. The guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthesis.

Introduction: The Significance of this compound

Unnatural amino acids (UAAs) are pivotal tools in modern medicinal chemistry and chemical biology. Their incorporation into peptides and other molecular frameworks allows for the exploration of novel chemical space, leading to compounds with enhanced stability, improved pharmacokinetic profiles, and unique biological activities.[1] this compound is a particularly interesting UAA, featuring a carbamoyl moiety at the ortho position of the phenyl ring. This functional group can introduce specific hydrogen bonding interactions, potentially modulating the conformation and binding properties of peptides into which it is incorporated. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[2][3][4]

This guide provides two distinct and viable synthetic strategies to obtain this valuable building block, empowering researchers to access this compound for their drug discovery and development endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is approached through a convergent strategy. The core of the synthesis lies in the formation of the L-2-Carbamoylphenylalanine backbone, followed by the protection of the alpha-amino group with the Boc moiety. Two primary pathways are presented, differing in the choice of starting material and the method for introducing the carbamoyl group.

Caption: Overall synthetic strategy for this compound.

Route A: Synthesis from L-2-Nitrophenylalanine

This pathway is a robust, two-step process involving the reduction of a nitro group followed by carbamoylation of the resulting amine. L-2-Nitrophenylalanine is a commercially available starting material, making this route highly accessible.[3]

Mechanistic Rationale

The choice of L-2-Nitrophenylalanine as a starting material is strategic due to the versatility of the nitro group. Aromatic nitro groups can be cleanly and efficiently reduced to primary amines under various conditions. The resulting ortho-amino group on the phenylalanine scaffold is then perfectly positioned for conversion into the target carbamoyl group. The carbamoylation of anilines can be achieved through several methods, with the use of potassium cyanate in an acidic medium being a cost-effective and straightforward approach.

Caption: Workflow for the synthesis of L-2-Carbamoylphenylalanine from L-2-Nitrophenylalanine.

Experimental Protocol: Route A

Step 1: Synthesis of L-2-Aminophenylalanine

-

Dissolution: In a suitable hydrogenation vessel, dissolve L-2-Nitrophenylalanine (1.0 eq) in a solvent mixture of methanol and water (e.g., 9:1 v/v).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi) while stirring vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude L-2-Aminophenylalanine, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of L-2-Carbamoylphenylalanine

-

Dissolution: Dissolve the crude L-2-Aminophenylalanine (1.0 eq) in a mixture of water and a suitable acid (e.g., acetic acid or hydrochloric acid) to ensure solubility and provide the necessary acidic environment.

-

Reagent Addition: Add a solution of potassium cyanate (KOCN, 1.1-1.5 eq) in water dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Isolation: The product may precipitate from the reaction mixture upon completion. If so, collect the solid by filtration. If not, the product can be isolated by adjusting the pH to induce precipitation or by extraction with a suitable organic solvent after neutralization.

-

Purification: The crude L-2-Carbamoylphenylalanine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Route B: Synthesis from L-2-Cyanophenylalanine

This alternative pathway utilizes the direct hydrolysis of a nitrile to a primary amide. L-2-Cyanophenylalanine is also a commercially available starting material.[2][5]

Mechanistic Rationale

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or, under controlled conditions, to a primary amide (carbamoyl group). This transformation can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. The choice between acidic or basic conditions will depend on the overall stability of the amino acid.

Caption: Workflow for the synthesis of L-2-Carbamoylphenylalanine from L-2-Cyanophenylalanine.

Experimental Protocol: Route B

Step 1: Synthesis of L-2-Carbamoylphenylalanine (Acid-Catalyzed Hydrolysis)

-

Reaction Setup: To a solution of L-2-Cyanophenylalanine (1.0 eq) in a suitable solvent (e.g., acetic acid or formic acid), add a strong acid catalyst such as concentrated sulfuric acid.

-

Hydrolysis: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized to favor the formation of the amide over the carboxylic acid.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully pour the cooled reaction mixture into ice-water.

-

Isolation: Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. Collect the solid by filtration.

-

Purification: Purify the crude L-2-Carbamoylphenylalanine by recrystallization.

Final Step: N-Boc Protection

This final step is common to both synthetic routes and involves the protection of the alpha-amino group of L-2-Carbamoylphenylalanine. The use of di-tert-butyl dicarbonate (Boc anhydride) is the most common and efficient method for this transformation.[2][3][4]

Mechanistic Rationale

The Boc protection of an amino acid proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, driving the reaction to completion. The reaction is typically carried out in the presence of a mild base to neutralize the newly formed carbamic acid and to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.

Caption: Workflow for the N-Boc protection of L-2-Carbamoylphenylalanine.

Experimental Protocol: N-Boc Protection

-

Dissolution: Suspend L-2-Carbamoylphenylalanine (1.0 eq) in a suitable solvent mixture, such as dioxane/water or THF/water.

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 eq), to the suspension and stir until the amino acid dissolves.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ethyl acetate to remove any unreacted Boc anhydride and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or KHSO₄ solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

| Analysis | Expected Outcome |

| ¹H NMR | Signals corresponding to the Boc group (singlet around 1.4 ppm), the alpha-proton, the beta-protons, and the aromatic protons with a specific ortho-substitution pattern. The carbamoyl protons will appear as two broad singlets. |

| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons, as well as the carbamoyl carbonyl carbon. |

| Mass Spec (ESI) | A prominent peak corresponding to [M+H]⁺ or [M+Na]⁺ for the target molecule. |

| Optical Rotation | A specific optical rotation value confirming the L-enantiomer. |

| Melting Point | A sharp and defined melting point range for the purified solid. |

Conclusion

This technical guide has outlined two reliable and well-founded synthetic pathways for the preparation of this compound, a valuable building block for peptide and medicinal chemistry. By starting from commercially available precursors, these routes offer accessible and practical methods for researchers in both academic and industrial settings. The detailed experimental protocols and mechanistic discussions provided herein are intended to facilitate the successful synthesis and application of this unique unnatural amino acid in the development of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Chemical Modifications of L-2-Cyanophenylalanine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis Potential of L-2-Nitrophenylalanine. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Boc-L-2-Carbamoylphenylalanine molecular weight and formula

An In-depth Technical Guide to Boc-L-2-Carbamoylphenylalanine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized amino acid derivative designed for advanced applications in peptide synthesis and medicinal chemistry. Characterized by an N-terminal tert-butoxycarbonyl (Boc) protecting group and a carbamoyl moiety at the ortho position of the phenyl ring, this compound offers unique structural features that enhance its utility as a building block for complex peptides and novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic protocol, provides predicted analytical characterization data, and explores its strategic applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this non-canonical amino acid for creating molecules with enhanced biological activity and specificity.

Core Molecular and Physicochemical Properties

This compound, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid, is a non-standard amino acid derivative. The presence of the Boc group facilitates its use in stepwise peptide synthesis by rendering the alpha-amino group temporarily inert, while the ortho-carbamoyl group on the phenyl side chain introduces a key functional handle for molecular recognition and conformational constraint.

Molecular Formula and Weight

The fundamental identifiers for this compound are crucial for all stoichiometric and analytical calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [1][2] |

| Molecular Weight | 308.33 g/mol | [1][2] |

| CAS Number | 959573-27-4 | [1][2] |

Physicochemical and Stability Data

These properties are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| Appearance | Almost white powder | [1][2] |

| Melting Point | 161 - 165 °C | [1][2] |

| Optical Rotation [α]²⁵_D_ | -41 ± 1° (c=1 in C₂H₅OH) | [1][2] |

| Storage Conditions | Store at 0 - 8 °C; long-term at -20°C | [1][2] |

| Purity | ≥ 99% (Assay by titration on dried basis) | [1] |

Solubility Profile (Predicted and Analog-Based)

Precise quantitative solubility data for this compound is not widely published. However, based on the known solubility of related compounds such as N-Boc-L-phenylalanine and N-Boc-L-phenylalanine methyl ester, a qualitative and estimated profile can be established.[1][3][4] The compound is expected to be soluble in polar organic solvents.

| Solvent | Expected Solubility | Rationale / Analog Data |

| Dimethylformamide (DMF) | Soluble | N-Boc-L-phenylalanine is soluble in DMF.[1][4] |

| Dichloromethane (DCM) | Soluble | N-Boc-L-phenylalanine is soluble in DCM.[1][4] |

| Methanol (MeOH) | Soluble | N-Boc-L-phenylalanine is soluble in methanol.[1][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | N-Boc-L-phenylalanine methyl ester is highly soluble in DMSO (>700 mM).[3] |

| Water | Sparingly Soluble | The parent compound, L-phenylalanine, has limited water solubility, and the bulky, hydrophobic Boc group further decreases aqueous solubility. |

Synthesis and Purification

The synthesis of this compound involves the protection of the α-amino group of the parent amino acid, L-2-Carbamoylphenylalanine. The most common and industrially scalable method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Representative Synthetic Protocol: Boc Protection

This protocol is a standard procedure for the N-Boc protection of amino acids and serves as a validated starting point for the synthesis of the title compound. Optimization of solvent, base, and reaction time may be required.

Caption: General workflow for the synthesis of Boc-protected amino acids.

Step-by-Step Methodology:

-

Dissolution: Dissolve L-2-Carbamoylphenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1M sodium hydroxide solution at 0 °C.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or dissolved in a small amount of dioxane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ethyl acetate) to remove unreacted Boc₂O and byproducts.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or citric acid). The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Analytical Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the expected chemical shifts for the molecule in a standard NMR solvent like CDCl₃ or DMSO-d₆.

Table 3: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Boc (C(CH₃)₃) | ~1.40 | Singlet | 9H | Characteristic signal for the Boc group protons. |

| β-CH₂ | 3.10 - 3.40 | Multiplet | 2H | Diastereotopic protons, may appear as two distinct signals (dd). |

| α-CH | 4.50 - 4.70 | Multiplet | 1H | Coupled to both β-protons and the NH proton. |

| NH (Boc) | 5.10 - 5.40 | Doublet | 1H | Coupling to α-CH. May be broad. |

| NH₂ (Carbamoyl) | 5.50 - 6.00 & 7.20 - 7.50 | Broad Singlets | 2H | Two distinct, broad signals for the amide protons. |

| Aromatic CH (x4) | 7.30 - 7.80 | Multiplet | 4H | Complex multiplet pattern due to ortho substitution. |

| COOH | >10.0 | Broad Singlet | 1H | Carboxylic acid proton, often broad and may exchange. |

Table 4: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Boc (CH₃) | ~28.5 | Characteristic signal for the three methyl carbons of the Boc group. |

| β-CH₂ | ~37.0 | Aliphatic methylene carbon. |

| α-CH | ~54.0 | Alpha-carbon of the amino acid backbone. |

| Boc (Quaternary C) | ~80.0 | Quaternary carbon of the tert-butyl group. |

| Aromatic CH (x4) | 127.0 - 132.0 | Aromatic carbons. |

| Aromatic C (Quaternary, x2) | 135.0 - 140.0 | Carbons attached to the side chain and the carbamoyl group. |

| C=O (Boc) | ~155.5 | Carbonyl carbon of the Boc protecting group. |

| C=O (Carbamoyl) | ~169.0 | Carbonyl carbon of the side-chain amide. |

| C=O (Carboxylic Acid) | ~175.0 | Carbonyl carbon of the main chain carboxylic acid. |

Expected FT-IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹: N-H stretching (Boc carbamate and primary amide).

-

~3200-2500 cm⁻¹: O-H stretching (broad, carboxylic acid).

-

~1740 cm⁻¹: C=O stretching (carboxylic acid).

-

~1680-1710 cm⁻¹: C=O stretching (Boc carbamate).

-

~1650 cm⁻¹: C=O stretching (Amide I band of the carbamoyl group).

-

~1520 cm⁻¹: N-H bending (Amide II band).

Mass Spectrometry (MS):

-

ESI-MS (+): Expected [M+H]⁺ at m/z 309.14, [M+Na]⁺ at m/z 331.12.

-

ESI-MS (-): Expected [M-H]⁻ at m/z 307.13.

Applications in Drug Discovery and Peptide Synthesis

The true value of this compound lies in its application as a specialized building block in the synthesis of peptidomimetics and peptide-based therapeutics. The ortho-carbamoyl group serves two primary functions: conformational restriction and introduction of a new interaction site.

Role in Peptide Synthesis

As a Boc-protected amino acid, this compound is fully compatible with the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This methodology, pioneered by Bruce Merrifield, relies on acid-labile Boc groups for temporary N-terminal protection and stronger acid (e.g., HF) for final cleavage from the resin.

Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Strategic Value in Drug Design

The introduction of a substituent at the ortho-position of the phenylalanine side chain is a proven strategy in medicinal chemistry to modulate the pharmacological properties of a peptide.

-

Conformational Constraint: The bulky carbamoyl group restricts the rotation of the phenyl ring (the χ¹ and χ² dihedral angles), locking the side chain into a more defined orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

-

Hydrogen Bonding: The -C(=O)NH₂ group is a potent hydrogen bond donor and acceptor. This allows for the formation of additional stabilizing interactions with a protein target that are not possible with native phenylalanine. This feature is particularly valuable in the design of enzyme inhibitors, where precise interactions in the active site are critical for potency.[2]

-

Improved Bioavailability: By replacing a labile or metabolically susceptible part of a peptide with a constrained, non-canonical amino acid, researchers can improve the resulting molecule's resistance to enzymatic degradation, thereby enhancing its pharmacokinetic profile.[5]

While specific clinical candidates incorporating this compound are not publicly disclosed, its structural motifs are analogous to those found in various inhibitors and modulators under investigation for diseases ranging from cancer to neurological disorders.[2] Its use allows researchers to explore chemical space and structure-activity relationships in ways that standard proteinogenic amino acids do not permit.

References

Sources

A Technical Guide to Commercial Sourcing and Application of Boc-L-2-Carbamoylphenylalanine for Drug Discovery Professionals

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-2-carbamoylphenylalanine (Boc-L-2-Carbamoylphenylalanine), a specialized amino acid derivative crucial for the development of novel therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the commercial landscape, synthesis, quality control, and critical applications of this compound, with a focus on its role in the generation of next-generation peptide-based drugs.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its strategic incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies. The key feature of this molecule is the carbamoyl group at the ortho position of the phenyl ring, which provides a unique structural and functional element not found in natural amino acids. This additional functionality can mediate specific interactions with biological targets, enhance binding affinity, and improve the pharmacokinetic properties of peptide-based drug candidates.[1]

The primary application of this compound lies in its use as a building block for the synthesis of peptidomimetics, particularly in the development of Inhibitor of Apoptosis Protein (IAP) antagonists, also known as Smac mimetics.[2][3] IAPs are a family of proteins that regulate apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[4][5] Smac mimetics are designed to mimic the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAPs, thereby promoting cancer cell death.[6][7][8][9] The unique structure of this compound allows it to serve as a crucial component in these mimetics, contributing to their high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.[2][10][11]

Commercial Suppliers and Procurement

A reliable supply of high-purity this compound is paramount for reproducible research and development. Several chemical suppliers specialize in the provision of amino acid derivatives for pharmaceutical research. When selecting a supplier, it is crucial to consider not only the cost but also the purity, availability of technical documentation (e.g., Certificate of Analysis), and the scale-up capabilities of the vendor.

Below is a comparative table of prominent commercial suppliers for this compound (CAS No. 959573-27-4).

| Supplier | Purity Specification | Available Quantities | Additional Information |

| Chem-Impex | ≥ 99% (Assay by titration on dried basis) | 100MG, 250MG, 1G, 5G, 25G | Provides detailed product specifications including melting point and optical rotation.[1] |

| GL Biochem | Inquire for details | Inquire for details | Listed as a supplier of CAS 959573-27-4. |

| BLD Pharmatech | 98% | Inquire for details | Listed as a supplier of CAS 959573-27-4. |

| Binhai Gill Polypeptide Co., Ltd. | Inquire for details | Inquire for details | Lists BOC-L-2-CARBAMOYLPHE (CAS 959573-27-4) in their product catalog. |

| Suzhou Health Chemicals Co., Ltd. | Inquire for details | Inquire for details | Lists this compound (CAS 959573-27-4) as a product. |

Synthesis and Quality Control

General Synthesis Protocol

Experimental Protocol: Boc Protection of L-2-Carbamoylphenylalanine

-

Dissolution: Dissolve L-2-Carbamoylphenylalanine (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water or tert-butanol and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution to deprotonate the amino group, facilitating nucleophilic attack.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same organic solvent to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of approximately 2-3. This protonates the carboxylic acid and any unreacted base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in peptide synthesis. A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A high-quality product should exhibit a purity of ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule by identifying the characteristic chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

Chiral HPLC or Polarimetry: Determines the enantiomeric purity, ensuring that the L-enantiomer is the predominant form. The optical rotation is a key parameter for this assessment.

-

Titration: An acid-base titration can be used to determine the assay of the carboxylic acid functionality, providing a measure of the active compound concentration.

Application in Drug Discovery: Synthesis of IAP Antagonists

As previously mentioned, a primary application of this compound is in the synthesis of Smac mimetics that function as IAP antagonists. The following workflow illustrates the incorporation of this amino acid derivative into a peptide-based IAP antagonist using Boc-chemistry solid-phase peptide synthesis (SPPS).

Caption: Workflow for the solid-phase synthesis of an IAP antagonist using this compound.

In this process, the Boc group serves as a temporary protecting group for the alpha-amino function, which is removed at each cycle of the synthesis to allow for the coupling of the next amino acid. The carbamoyl group on the phenyl ring remains intact throughout the synthesis and is a key feature of the final peptide, contributing to its biological activity. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the target peptide.

Conclusion

This compound is a valuable and highly specialized building block for the synthesis of complex peptide-based therapeutics. Its unique structural features make it particularly well-suited for the development of IAP antagonists, a promising class of anti-cancer agents. A thorough understanding of its commercial availability, synthesis, and application is essential for researchers and drug development professionals seeking to leverage this compound in their programs. The selection of a reputable supplier that provides comprehensive analytical data is a critical first step in ensuring the success of these endeavors.

References

- Cheng, Y., et al. (2012). Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. Bioorganic & Medicinal Chemistry Letters, 22(10), 3449-3453.

- Cossu, F., et al. (2017). Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists. Journal of Medicinal Chemistry, 60(22), 9290-9304.

- Cosford, N. D. P. (2013). Design, synthesis and characterization of novel inhibitor of apoptosis protein (iap) antagonists. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.

-

Wikipedia. (2023, December 28). Inhibitor of apoptosis. [Link]

- Sun, H., et al. (2012). Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP. Journal of the American Chemical Society, 129(49), 15279–15294.

- Pellegrini, M., & Silke, J. (2011). Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP. The FEBS journal, 278(16), 2847-2858.

-

SciSpace. (n.d.). Novel SMAC Mimetics as Peptide-based Small Molecule Inhibitors of IAPs to Induce Apoptosis in Cancer Cells. Retrieved January 14, 2026, from [Link]

- Sun, H., & Wang, S. (2012). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. Medicinal research reviews, 32(1), 1–32.

- Li, L., et al. (2004).

- Vince, R., et al. (2009). Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production. The Journal of biological chemistry, 284(41), 28215–28226.

-

Merck KGaA. (n.d.). IAP Inhibition. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2009). Antagonists of IAP-family anti-apoptotic proteins - Probe 2. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]

- 5. IAP Inhibition [merckgrouponcology.com]

- 6. Design, Synthesis and Evaluation of Tricyclic, Conformationally Constrained Small-Molecule Mimetics of Second Mitochondria-derived Activator of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonists of IAP-family anti-apoptotic proteins - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-L-2-Carbamoylphenylalanine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butoxycarbonyl-L-2-carbamoylphenylalanine (Boc-L-2-Carbamoylphenylalanine). As a specialized amino acid derivative, its utility in peptide synthesis, medicinal chemistry, and materials science is intrinsically linked to its behavior in various solvent systems. This document delineates the underlying physicochemical principles governing its solubility, offers predictive insights into its behavior in common organic solvents, and provides a robust, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to optimize reaction conditions, purification strategies, and final product formulation.

Introduction: The Critical Role of Solubility

This compound is a non-canonical amino acid derivative featuring three key functional domains: a bulky, lipophilic N-terminal tert-butoxycarbonyl (Boc) protecting group, a rigid phenyl ring, and a polar, hydrogen-bonding carbamoyl (-CONH₂) moiety on the ortho position of the ring. This unique combination of hydrophobic and hydrophilic features results in a complex solubility profile that is highly dependent on the chosen solvent.

A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of successful process development.[1][2] Inadequate solubility can lead to poor reaction kinetics, challenging purification, and low yields. Conversely, a well-chosen solvent system ensures homogeneity, facilitates efficient reactions, and simplifies downstream processing, such as crystallization and formulation.[3] This guide provides the theoretical framework and practical methodologies to empower researchers to make informed solvent selections for this compound.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound presents several competing factors that influence these interactions.

Molecular Structure Deconstruction

The molecule's solubility behavior can be predicted by analyzing its distinct functional regions:

-

Hydrophobic Regions: The tert-butyl group of the Boc moiety and the phenyl ring are nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

-

Hydrophilic & Hydrogen-Bonding Regions: The carbamoyl group (-CONH₂) and the carboxylic acid (-COOH) are highly polar. They can act as both hydrogen bond donors and acceptors. The urethane linkage of the Boc group also acts as a hydrogen bond acceptor. These groups require polar solvents capable of engaging in hydrogen bonding for effective solvation.

Caption: Key functional groups governing solubility.

Qualitative Solubility Predictions in Organic Solvents

Based on the molecular structure, we can predict the compound's relative solubility in various classes of organic solvents. This serves as a primary guide for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | These solvents possess high polarity and are strong hydrogen bond acceptors, effectively solvating the carboxylic acid and carbamoyl groups. Their organic character accommodates the hydrophobic regions.[4][5][6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are moderately polar and can effectively solvate the bulk of the molecule. While not strong hydrogen bonders, their polarity is sufficient to disrupt the crystal lattice, leading to good solubility.[7] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | THF and Dioxane are moderately polar and can act as hydrogen bond acceptors. Solubility is expected to be lower than in polar aprotic solvents due to their reduced polarity. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to Low | Ethyl acetate's polarity is sufficient to interact with the polar groups, but its overall solvating power for a molecule with strong H-bonding capacity is limited. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | As polar protic solvents, alcohols are strong hydrogen bond donors and acceptors. However, they can form their own H-bond networks, which may compete with solute-solvent interactions, potentially limiting solubility.[8] |

| Nonpolar | Hexanes, Toluene | Very Low | The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound is far greater than the energy gained from weak van der Waals interactions with nonpolar solvents. |

Quantitative Solubility Determination: An Experimental Protocol

While predictions are valuable, precise quantitative data is essential for process modeling and optimization. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility and is highly recommended for its reliability.[1][9]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[1] By ensuring an excess of solid is present and allowing sufficient time for equilibration under controlled temperature, the resulting concentration represents the maximum amount of solute the solvent can hold, providing a definitive solubility value. The subsequent filtration and analysis steps ensure that only the dissolved portion is quantified.

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

Materials:

-

This compound (≥98% purity)

-

Analytical grade organic solvents

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled orbital shaker

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative instrument.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., add 50 mg to 2 mL of each test solvent). The presence of undissolved solid after equilibration is mandatory.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble systems.

-

Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtrate. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature. Reweigh the vial to determine the mass of the dissolved solid. This provides a direct measure of solubility.

-

Chromatographic Analysis (Primary Method): Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the compound against a pre-prepared calibration curve using a validated HPLC method.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Illustrative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides illustrative solubility values based on the known behavior of structurally similar compounds like Boc-L-phenylalanine and general principles of physical organic chemistry.[5][6][7]

Disclaimer: The quantitative data presented in this table is illustrative and intended for guidance in solvent selection. It is not a substitute for experimental verification. Actual solubility can be influenced by factors such as compound purity, polymorphism, and precise temperature.

| Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL @ 25°C) |

| High Solubility | |||

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 40 |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | > 40 |

| Dichloromethane (DCM) | Dichloromethane | 3.1 | > 30 |

| Moderate Solubility | |||

| Tetrahydrofuran (THF) | Oxolane | 4.0 | 15 - 25 |

| Methanol (MeOH) | Methanol | 5.1 | 10 - 20 |

| Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | 5 - 15 |

| Low Solubility | |||

| Isopropanol (IPA) | Propan-2-ol | 3.9 | 2 - 8 |

| Acetonitrile (ACN) | Acetonitrile | 5.8 | 1 - 5 |

| Very Low Solubility | |||

| Toluene | Toluene | 2.4 | < 0.1 |

| n-Heptane | Heptane | 0.1 | < 0.01 |

Conclusion for the Practicing Scientist

The solubility of this compound is a nuanced interplay of its hydrophobic and hydrophilic functionalities. This guide establishes a clear framework for understanding and predicting its behavior.

-

For Synthesis: Polar aprotic solvents like DMF, DMAc, and NMP , along with chlorinated solvents like DCM , are the premier choices for achieving high concentrations required for efficient chemical reactions.

-

For Purification: A mixed-solvent system is often ideal for crystallization. A solvent in which the compound is highly soluble (e.g., DCM or THF) can be paired with an anti-solvent in which it is poorly soluble (e.g., heptane or diethyl ether) to induce controlled precipitation of the pure product.

-

For Formulation: The choice of solvent will depend entirely on the final application. For drug development, understanding solubility in pharmaceutically acceptable co-solvents and lipid-based systems may be necessary.[10][11]

Ultimately, the theoretical predictions and illustrative data herein should serve as a starting point. The robust experimental protocol provided is the key to unlocking precise, reliable data, enabling the optimization and success of any research or development project involving this compound.

References

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry Source: Royal Society of Chemistry URL: [Link]

-

Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

-

Title: Solubility of Fmoc protected amino acids used in Project C. Source: ResearchGate URL: [Link]

-

Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL: [Link]

-

Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

-

Title: Protein Design: From the Aspect of Water Solubility and Stability Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

-

Title: The Solubility of Amino Acids in Various Solvent Systems Source: University of Rhode Island URL: [Link]

-

Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: PubMed URL: [Link]

-

Title: Boc-L-phenylalanine | CAS#:13734-34-4 Source: Chemsrc URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rheolution.com [rheolution.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. biosynth.com [biosynth.com]

The Strategic Integration of Boc-L-2-Carbamoylphenylalanine in Contemporary Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the use of specialized chemical building blocks that confer specific, advantageous properties to a lead molecule. Among these, protected amino acids stand as a cornerstone, particularly in the synthesis of peptides, peptidomimetics, and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of Boc-L-2-Carbamoylphenylalanine, a derivative of phenylalanine distinguished by a tert-butyloxycarbonyl (Boc) protecting group and an ortho-carbamoyl moiety on the phenyl ring. We will dissect the strategic advantages imparted by these functional groups, detail its potential applications in medicinal chemistry with a focus on enzyme inhibition, and provide validated experimental protocols for its synthesis and incorporation into target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction: The Architectural Logic of this compound

The efficacy and specificity of a drug candidate are profoundly influenced by its three-dimensional structure and the nature of its interactions with a biological target. This compound is a synthetic amino acid derivative engineered to offer medicinal chemists a unique combination of features to address common challenges in drug design.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis.[1][2][3] Its stability under a broad range of reaction conditions, coupled with its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid), makes it an invaluable tool for the stepwise assembly of peptide chains and other complex molecules.[1][2][3] The Boc group enhances the solubility of the amino acid in organic solvents, facilitating homogenous reaction conditions.[4]

-

The Phenylalanine Scaffold: As a derivative of phenylalanine, this building block allows for the introduction of an aromatic side chain, which can engage in crucial π-π stacking, hydrophobic, and cation-π interactions within a target's binding site. Such interactions are frequently observed in the active sites of enzymes, particularly proteases.[5]

-

The 2-Carbamoyl Moiety (Anthranilamide Core): The defining feature of this molecule is the carbamoyl group at the ortho position of the phenyl ring. This functional group, which forms an anthranilamide core structure, is of significant interest in medicinal chemistry for several reasons:

-

Hydrogen Bonding: The amide functionality provides both a hydrogen bond donor (the -NH2) and a hydrogen bond acceptor (the C=O), enabling the formation of specific, directional interactions with the target protein. This can significantly enhance binding affinity and selectivity.

-

Conformational Constraint: The ortho substitution can impose conformational restrictions on the molecule, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding.

-

Bioisosteric Replacement: The carbamoyl group can act as a bioisostere for other functional groups, such as a carboxylic acid, while offering different physicochemical properties.

-

The strategic placement of the carbamoyl group in the ortho position provides a unique vector for interaction that is distinct from its meta and para isomers, allowing for fine-tuning of the structure-activity relationship (SAR).

Potential Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

While specific drugs containing the this compound moiety are not yet prevalent in the clinic, the core anthranilamide structure is a well-established pharmacophore in a variety of enzyme inhibitors. By extension, this compound represents a valuable building block for the synthesis of novel inhibitors targeting these and other enzyme classes.

Serine Protease Inhibition (e.g., Factor Xa)

The coagulation enzyme Factor Xa (fXa) is a critical target for the development of anticoagulants.[6][7] Many potent fXa inhibitors feature a central scaffold that engages with the S1 and S4 specificity pockets of the enzyme. The design of novel fXa inhibitors has successfully utilized anthranilamide derivatives.[6][7] The carbamoyl group can form key hydrogen bonds within the active site, contributing to the inhibitor's potency.

This compound can be envisioned as a key component in the synthesis of peptidomimetic fXa inhibitors, where the phenylalanine backbone mimics a natural substrate and the 2-carbamoyl group provides a crucial anchor point within the enzyme's active site.

Inhibition of Signaling Pathway Enzymes (e.g., Smoothened Receptor)

The Hedgehog (Hh) signaling pathway is implicated in various forms of cancer, and its modulation is a key therapeutic strategy. The Smoothened (SMO) receptor is a central component of this pathway. Recent research has demonstrated that anthranilamide derivatives can act as potent SMO inhibitors.[8] In one study, a compound featuring an anthranilamide core displayed an IC50 of 34.09 nM against the Hh signaling pathway.[8]

The incorporation of this compound into small molecules or macrocycles could lead to the development of novel SMO inhibitors with improved pharmacokinetic profiles.

Multi-Targeting in Neurodegenerative Diseases

Neurodegenerative diseases often have a complex etiology, making multi-target inhibitors an attractive therapeutic approach. Anthranilamide derivatives have been identified as potent dual inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the pathophysiology of Alzheimer's and Parkinson's diseases.[9] For example, one study reported an anthranilamide derivative with an IC50 of 0.06 µM against MAO-B.[9]

The use of this compound as a scaffold could facilitate the synthesis of libraries of compounds to explore the SAR for these targets, potentially leading to new treatments for neurodegenerative disorders.

Data Presentation: Inhibitory Activities of Related Anthranilamide Scaffolds

To illustrate the therapeutic potential of the core anthranilamide structure, the following table summarizes the in vitro inhibitory activities of representative anthranilamide-based compounds against various enzyme targets from the literature. It is important to note that these compounds do not contain the full this compound structure but demonstrate the potency achievable with the key anthranilamide pharmacophore.

| Compound Class | Target Enzyme | Representative IC50 Value | Reference |

| Anthranilamide Derivative | Factor Xa | 23 nM | [6] |

| Anthranilamide Derivative | Hedgehog Signaling Pathway (SMO) | 34.09 nM | [8] |

| Anthranilamide Derivative | Monoamine Oxidase B (MAO-B) | 0.06 µM | [9] |

| Anthranilamide Derivative | Acetylcholinesterase (AChE) | 0.12 µM | [9] |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. Standard laboratory safety procedures should be followed at all times.

Representative Synthesis of N-Boc-L-2-Carbamoylphenylalanine

This protocol is a general method for the Boc protection of an amino acid, adapted for L-2-Carbamoylphenylalanine.

Materials:

-

L-2-Carbamoylphenylalanine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH)

-

Ethyl acetate

-